3-Aminobiphényl

Vue d'ensemble

Description

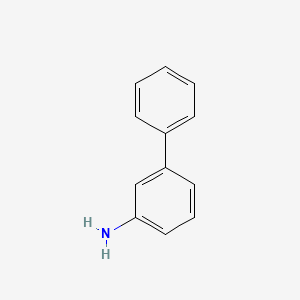

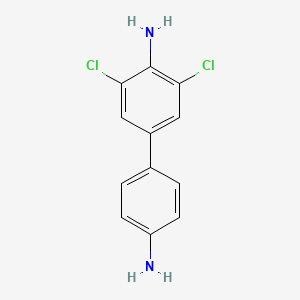

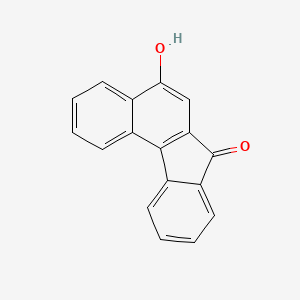

3-Aminobiphenyl, also known as 3-Aminobiphenyl, is a useful research compound. Its molecular formula is C12H11N and its molecular weight is 169.22 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Aminobiphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Aminobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse organique

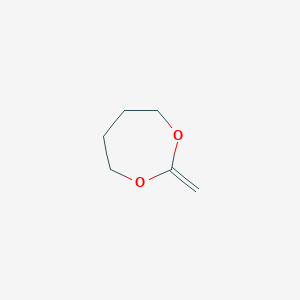

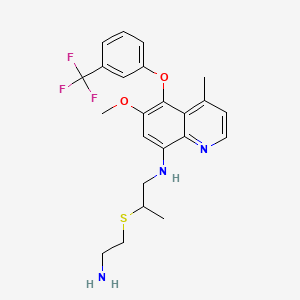

Le 3-Aminobiphényl joue un rôle crucial dans la synthèse des dérivés du biphényl {svg_1}. Il est impliqué dans plusieurs réactions chimiques métallées liées aux échafaudages du biphényl, telles que Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination et diverses réactions de substitution électrophile {svg_2}.

Applications biologiques et médicales

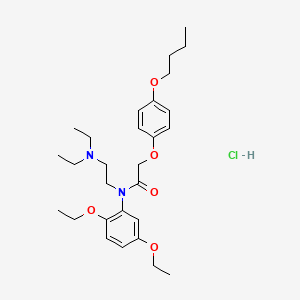

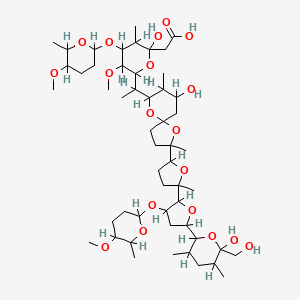

Les composés du biphényl, y compris le this compound, ont été trouvés pour avoir une large gamme d'applications biologiques et médicales {svg_3}. Ils sont utilisés dans la synthèse de nombreux médicaments ayant des activités pharmacologiques, notamment des antiandrogènes, des immunosuppresseurs, des antifongiques, des antibactériens, des antimicrobiens, des anti-inflammatoires, des antiprolifératifs, des anti-ostéoporose, des antihypertenseurs, des antitumoraux, des inhibiteurs de la β-glucuronidase, des agents antileucémiques hypotenseurs, des anticholinestérasiques, des antidiabétiques et des antimalariques {svg_4}.

Produits agricoles

Les dérivés du biphényl, qui comprennent le this compound, sont utilisés dans la production de divers produits agricoles {svg_5}.

Diodes électroluminescentes organiques (OLED)

Le this compound est utilisé dans la production de couches fluorescentes dans les diodes électroluminescentes organiques (OLED) {svg_6}.

Cristaux liquides

Le this compound sert de bloc de construction pour les cristaux liquides de base {svg_7}.

Chromatographie liquide haute performance (HPLC)

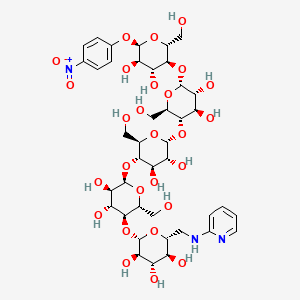

Le this compound peut être séparé des autres aminobiphényls en utilisant la chromatographie liquide haute performance (HPLC) {svg_8} {svg_9}.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

3-Aminobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been identified as a substrate for cytochrome P450 enzymes, which are involved in its metabolic activation . The interaction with these enzymes leads to the formation of reactive intermediates that can bind to DNA, potentially causing mutations and contributing to carcinogenesis . Additionally, 3-Aminobiphenyl can interact with various proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of 3-Aminobiphenyl on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. Exposure to 3-Aminobiphenyl can lead to the activation of stress response pathways and alterations in gene expression profiles . This compound can also affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects can result in cellular dysfunction and contribute to the development of diseases such as cancer.

Molecular Mechanism

At the molecular level, 3-Aminobiphenyl exerts its effects through several mechanisms. It can bind to DNA, forming adducts that interfere with DNA replication and transcription . This binding can lead to mutations and genomic instability. Additionally, 3-Aminobiphenyl can inhibit or activate enzymes involved in its metabolism, further influencing its biological effects . Changes in gene expression induced by 3-Aminobiphenyl can also contribute to its toxicological profile.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Aminobiphenyl can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-Aminobiphenyl can degrade into various metabolites, some of which may retain biological activity . Long-term exposure to 3-Aminobiphenyl in in vitro and in vivo studies has been associated with sustained cellular stress and damage .

Dosage Effects in Animal Models

The effects of 3-Aminobiphenyl vary with different dosages in animal models. At low doses, the compound may induce mild cellular stress and metabolic changes . At higher doses, 3-Aminobiphenyl can cause significant toxicity, including liver damage, oxidative stress, and carcinogenesis . Threshold effects have been observed, where certain dosages lead to a marked increase in adverse effects .

Metabolic Pathways

3-Aminobiphenyl is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes convert 3-Aminobiphenyl into reactive intermediates that can form DNA adducts . The compound can also undergo phase II metabolism, involving conjugation reactions that facilitate its excretion . These metabolic pathways are crucial for understanding the compound’s biological effects and potential risks.

Transport and Distribution

Within cells and tissues, 3-Aminobiphenyl is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of 3-Aminobiphenyl in specific tissues can influence its biological activity and toxicity . Understanding these transport mechanisms is essential for assessing the compound’s impact on different organs and systems.

Subcellular Localization

The subcellular localization of 3-Aminobiphenyl plays a critical role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 3-Aminobiphenyl may localize to the nucleus, where it can interact with DNA and influence gene expression . The subcellular distribution of 3-Aminobiphenyl is a key factor in determining its biological effects and potential risks.

Propriétés

IUPAC Name |

3-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNOBADFTHUUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036825 | |

| Record name | 3-Aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-47-2, 41674-04-8 | |

| Record name | 3-Aminobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041674048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P632PQP3U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Is 3-ABP carcinogenic?

A1: Yes, 3-ABP is classified as a carcinogen, although it is considered a weaker carcinogen compared to its isomer, 4-aminobiphenyl [, ].

Q2: How does 3-ABP contribute to cancer development?

A2: While the exact mechanism of 3-ABP carcinogenicity is not fully elucidated, research suggests it involves metabolic activation into N-hydroxy-3-aminobiphenyl. This metabolite can form adducts with DNA, potentially leading to mutations and cancer initiation [].

Q3: How does the carcinogenicity of 3-ABP compare to its isomers?

A3: 4-Aminobiphenyl is a well-established carcinogen, while 2-aminobiphenyl is generally considered non-carcinogenic. 3-ABP falls in between, exhibiting weaker carcinogenic activity compared to 4-ABP []. This difference might be attributed to the inability of N-hydroxy-3-aminobiphenyl to effectively induce mutations [].

Q4: How is 3-ABP metabolized in the body?

A5: In rat liver microsomes, 3-ABP is primarily metabolized through hydroxylation at the 2- and 4-ortho positions, and to a lesser extent, at the 6-position. It can also be converted into its hydroxylamine, nitroso, and nitro derivatives [, ].

Q5: Are there differences in 3-ABP adduct levels between smokers of different tobacco types?

A6: Yes, smokers of black tobacco have demonstrated higher levels of 3-ABP adducts compared to smokers of blond tobacco. This suggests that the type of tobacco smoked may influence the extent of 3-ABP exposure and metabolism [, ].

Q6: Can 3-ABP exposure be measured?

A7: Yes, exposure to 3-ABP can be assessed by measuring hemoglobin adducts of the compound in blood samples [, , , , , ].

Q7: What analytical techniques are used to measure 3-ABP and its metabolites?

A8: Various analytical methods are employed to detect and quantify 3-ABP and its metabolites. These include gas chromatography-mass spectrometry (GC-MS) [, , , , ], high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ED) [] or tandem mass spectrometry (HPLC-MS/MS) [, , ].

Q8: What is the molecular formula and weight of 3-ABP?

A8: The molecular formula of 3-ABP is C12H11N, and its molecular weight is 169.22 g/mol.

Q9: Does the structure of 3-ABP influence its mutagenicity?

A10: Yes, the position of the amino group on the biphenyl structure significantly impacts mutagenicity. 4-Aminobiphenyl is highly mutagenic, while 2-aminobiphenyl is generally non-mutagenic. 3-ABP exhibits weak or no mutagenicity in standard assays [, ].

Q10: What structural features of 3-ABP might contribute to its lower mutagenicity compared to 4-ABP?

A11: One factor could be the non-planar structure of 2-aminobiphenyl, with a dihedral angle of 40 degrees. This non-planarity might hinder its interaction with enzymes like cytochrome P450s, specifically the P-450I family, which are involved in the N-hydroxylation of aromatic amines, a crucial step in the metabolic activation of many aromatic amines, including 4-aminobiphenyl [].

Q11: Does 3-ABP pose any environmental concerns?

A12: As a known carcinogen, the presence of 3-ABP in the environment raises concerns. Research into its environmental persistence, degradation pathways, and potential for bioaccumulation is crucial for risk assessment and mitigation strategies [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1205790.png)